2,2-Dimethylbutanal

概要

説明

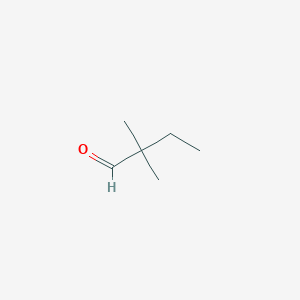

2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic aldehyde odor. This compound is part of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and a carbon chain. The structure of this compound includes a butanal backbone with two methyl groups attached to the second carbon atom, making it a branched aldehyde .

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2,2-dimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields .

化学反応の分析

Types of Reactions: 2,2-Dimethylbutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,2-dimethylbutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2,2-dimethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.

Condensation Reactions: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophilic Addition: Grignard reagents (RMgX)

Condensation: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products:

Oxidation: 2,2-Dimethylbutanoic acid

Reduction: 2,2-Dimethylbutanol

Nucleophilic Addition: Secondary alcohols

Condensation: β-Hydroxy aldehydes or ketones

科学的研究の応用

2,2-Dimethylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.

Medicine: It is investigated for its potential use in the synthesis of biologically active compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of 2,2-Dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group in the aldehyde is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of addition products or condensation products .

類似化合物との比較

2,2-Dimethylbutanal can be compared with other similar aldehydes, such as:

Butanal: A straight-chain aldehyde with the formula C4H8O. Unlike this compound, it lacks branching and has different reactivity due to the absence of methyl groups.

2-Methylbutanal: A branched aldehyde with one methyl group attached to the second carbon. It has similar reactivity but different steric effects compared to this compound.

Isobutyraldehyde: Another branched aldehyde with the formula C4H8O.

The uniqueness of this compound lies in its specific branching, which influences its reactivity and physical properties, making it distinct from other aldehydes.

生物活性

2,2-Dimethylbutanal is an organic compound that belongs to the family of aliphatic aldehydes. Its biological activity has been a subject of interest in various fields, including toxicology and environmental science. This article explores the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and potential applications in solvent development.

Genetic Toxicology

A significant aspect of the biological activity of this compound is its mutagenic potential. Studies have been conducted to evaluate its effects on genetic material using the Ames test, which assesses the mutagenicity of compounds by observing their ability to induce mutations in bacteria.

| Study | Organism | Result |

|---|---|---|

| Ames Test | Salmonella/E. coli | Negative for mutagenicity |

The results indicated that this compound does not exhibit significant mutagenic properties in the tested bacterial strains .

Environmental Impact and Solvent Development

In recent research, this compound has been considered for its potential as a bio-based solvent. The chemical industry faces challenges in developing sustainable solvents that are less hazardous than traditional options. The following table summarizes key parameters evaluated for this compound as a solvent:

| Parameter | Value |

|---|---|

| Boiling Point | 102 °C |

| Solubility in Water | Low |

| Toxicity (LD50) | >5000 mg/kg (rat) |

| Kamlet–Abboud–Taft Parameters | H-bond donor: 0.37; H-bond acceptor: 0.26 |

These properties suggest that while this compound may not be highly soluble in water, its relatively low toxicity makes it a candidate for further exploration as a green solvent alternative .

Case Study: Development of Bio-based Solvents

A study highlighted the challenges faced in developing bio-based solvents using a case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), synthesized from glycerol. Although not directly related to this compound, this study emphasizes the importance of early-stage toxicity testing and functional proficiency assessment in solvent development .

特性

IUPAC Name |

2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLKDUOPJZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175110 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-75-9 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2,2-Dimethylbutanal be used to synthesize heterocyclic compounds?

A1: Yes, this compound can be utilized in the synthesis of heterocyclic compounds. One example is the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles. This method involves reacting 4-chloro-2,2-dimethylbutanal, which is easily synthesized from this compound, with sodium bisulphite, a primary amine, and potassium cyanide in an aqueous solution []. This reaction provides a convenient and environmentally friendly route to these novel heterocyclic compounds.

Q2: Does this compound participate in photochemical reactions?

A2: Yes, this compound can participate in photochemical reactions, specifically with caffeine []. Unlike smaller aliphatic aldehydes, this compound, along with 2-methylpropanal and 2-methylbutanal, react with caffeine under UV irradiation to yield 8-alkylcaffeines as the major product. This reaction pathway differs from that of smaller aldehydes, highlighting the influence of steric hindrance on the reaction outcome.

Q3: What are the potential applications of 3,3-dimethylpyrrolidine-2-carbonitriles synthesized from this compound?

A3: While the provided research [] focuses on the synthesis method, 3,3-dimethylpyrrolidine-2-carbonitriles are valuable building blocks in organic synthesis. They hold potential applications in various fields, including:

Q4: Are there alternative synthetic routes to moenocinol that utilize this compound?

A4: The research primarily focuses on a specific synthetic route to moenocinol, the lipid component of the antibiotic moenomycin, using 4-chloro-2,2-dimethylbutanal derived from this compound []. While this paper doesn't explore alternative routes, exploring different synthetic strategies using this compound or related derivatives could be a potential area of future research. This could lead to the discovery of more efficient or cost-effective methods for synthesizing moenocinol and its analogs.

Q5: What spectroscopic techniques can be used to confirm the structure of compounds derived from this compound?

A5: Multiple spectroscopic techniques are valuable for characterizing compounds derived from this compound. The research highlights the use of:

- 1H-NMR spectroscopy: This technique was employed to confirm the cis-Δ2 configuration in both synthetic and naturally derived moenocinol []. The use of Eu(tmhd)3 as a lanthanide shift reagent further aided in analyzing the stereochemistry.

- General spectroscopic methods: While not explicitly detailed, the research mentions utilizing various spectroscopic techniques to establish the identity of the synthesized moenocinol with the natural product []. This likely includes techniques like infrared spectroscopy (IR) and mass spectrometry (MS), which provide complementary information about functional groups and molecular weight, respectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。